molecular formula C14H21NO2 B14351573 N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide CAS No. 90256-88-5

N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide

Cat. No.: B14351573
CAS No.: 90256-88-5
M. Wt: 235.32 g/mol
InChI Key: ALYJDPJAAIIBCN-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, along with a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and methyl groups provide steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound in various research applications .

Properties

CAS No.

90256-88-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C14H21NO2/c1-6-17-13-10(4)7-12(8-11(13)5)15-14(16)9(2)3/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

ALYJDPJAAIIBCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)C(C)C)C

Origin of Product

United States

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